Psi-taraxasterol acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

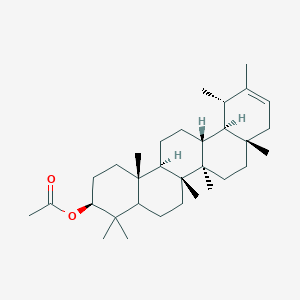

The compound Psi-taraxasterol acetate is a complex organic molecule. It belongs to the class of triterpenoids, which are known for their diverse biological activities and structural complexity. This compound is characterized by its multiple chiral centers and a highly substituted picene core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Psi-taraxasterol acetate typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Alternatively, it can be synthesized through a series of chemical reactions in a controlled industrial setting, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Oxymercuration-Demercuration with Allylic Rearrangement

Reagents/Conditions :

-

Hg(OAc)₂ in glacial acetic acid at elevated temperatures

Reaction Outcome :

-

Forms 19-epi-taraxasteryl acetate via allylic rearrangement

-

Driven by steric hindrance from 19- and 17-methyl groups, preventing normal oxymercuration

Key Observations :

-

Conformational analysis reveals a twisted E-ring due to 12-methylene/19-methyl interactions

-

Base-catalyzed epimerization of intermediates enables partial synthesis of 19-epi derivatives

Boron Trifluoride-Mediated Rearrangement

Substrate : Taraxa-20α,21α-oxido-3β-yl acetate (epoxide of Ψ-taraxasteryl acetate)

Reagents/Conditions :

-

BF₃·Et₂O in benzene

Products :

| Product | Structure | Yield (%) |

|---|---|---|

| Taraxa-21-oxo-3β-yl acetate | Ketone derivative | 45 |

| Isoolean-19-oxo-3β-yl acetate | Isooleanane skeleton rearrangement | 30 |

Mechanism :

Aqueous Perchloric Acid Treatment

Reagents/Conditions :

-

HClO₄ (aqueous)

Products :

Acid-Catalyzed Chlorination

Substrate : Taraxa-20α,21α-oxido-3β-yl acetate

Reagents/Conditions :

-

Dry HCl in chloroform

Product :

Biosynthetic Methyl Shift Reactions

Enzymatic Context :

-

Catalyzed by taraxasterol synthases (TXSS) in plants (e.g., Calendula officinalis)

-

Requires 2,3-oxidosqualene as precursor

Key Steps :

-

Cyclization of 2,3-oxidosqualene to dammarenyl cation

-

Methyl shift from oleanyl cation → taraxasteryl cation

-

Deprotonation → Ψ-taraxasterol

Mutagenesis Insights :

| Enzyme Mutant | α/β-Amyrin Production | Ψ-Taraxasterol Production |

|---|---|---|

| CoMAS (wild-type) | High | Low |

| CoMAS I367M | ↓ 60% | ↑ 300% |

| CoMAS E371D | No change | ↑ 150% |

| CoMAS I367M/E371D | ↓ 85% | ≈ CoTXSS levels |

Data from transient expression in Nicotiana benthamiana

Functionalization via Cytochrome P450 Enzymes

Enzymes :

-

CoCYP716A392 and CoCYP716A393 (C-16 hydroxylases)

Reaction :

-

Hydroxylation at C-16 of Ψ-taraxasterol acetate → anti-inflammatory diols (e.g., faradiol)

Mutational Effects :

-

A285V mutation shifts substrate preference to β-amyrin

Stereochemical Modifications

Epimerization :

Applications De Recherche Scientifique

Chemical Properties and Sources

Psi-taraxasterol acetate is derived from plants such as Taraxacum formosanum and Sonchus asper. It has been identified for its structural similarity to other triterpenoids, which are known for their bioactive properties. The compound's chemical formula is C32H52O2 .

Pharmaceutical Applications

- Anti-inflammatory Activity :

- Skin Regeneration :

- Photoprotection :

- Antimicrobial Properties :

Cosmetic Applications

- Anti-aging Formulations :

- Sensitive Skin Treatments :

- Moisturizing Agents :

Data Table: Summary of Applications

Case Studies

- A study published in Biorxiv demonstrated that extracts containing this compound significantly inhibited pro-inflammatory cytokine release in LPS-activated human monocytic cells, confirming its potential as an anti-inflammatory agent .

- Another investigation highlighted the compound's effectiveness in stimulating dermal macromolecule synthesis, crucial for skin health, particularly in aging populations where collagen production declines .

Mécanisme D'action

The mechanism of action of Psi-taraxasterol acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Arnidenediol: Another triterpenoid with a similar core structure but different functional groups.

Faradiol: A related compound with hydroxyl groups instead of acetate groups.

Uniqueness

Psi-taraxasterol acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

Propriétés

Numéro CAS |

4586-65-6 |

|---|---|

Formule moléculaire |

C32H52O2 |

Poids moléculaire |

468.8 g/mol |

Nom IUPAC |

[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24?,25-,26+,27-,29-,30+,31-,32-/m1/s1 |

Clé InChI |

DYTVUYVLJDSMFA-SFCKFDFDSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

SMILES isomérique |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

SMILES canonique |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

Synonymes |

psi-taraxasterol acetate urs-20-en-3-ol acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.